2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
Brand Name: Vulcanchem
CAS No.: 217792-89-7
VCID: VC20758878
InChI: InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1
SMILES: CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

CAS No.: 217792-89-7

Cat. No.: VC20758878

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol - 217792-89-7

CAS No. 217792-89-7
Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol
Standard InChI InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1
Standard InChI Key XXXVHIQGIYOGRK-HIFDQRORSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC
SMILES CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC
Canonical SMILES CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC

Chemical and Structural Properties

Molecular Composition and Formula

The molecular formula of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is C22H32O5C_{22}H_{32}O_5, which corresponds to a molecular weight of 376.5 g/mol. This compound is characterized by its unique structural modifications that differentiate it from natural estradiol derivatives. The inclusion of methoxymethyl groups at the 3 and 17 positions significantly alters its physicochemical properties, enhancing its stability and bioavailability.

Structural Description

The IUPAC name for the compound is (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol. Its stereochemical configuration ensures selective binding to estrogen receptors while minimizing off-target effects. The compound’s SMILES representation is CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOCCC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC.

Physical Properties

The compound exhibits a crystalline solid form under standard laboratory conditions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but demonstrates limited solubility in aqueous solutions. These solubility characteristics are critical for its formulation in pharmaceutical applications.

Data Table: Chemical Properties

PropertyValue
Molecular FormulaC22H32O5C_{22}H_{32}O_5
Molecular Weight376.5 g/mol
IUPAC Name(8R,9S,...phenanthren-2-ol)
SMILESCC12CCC...OCOCCC12CCC...OCOC
SolubilityOrganic solvents

Mechanisms of Action

Interaction with Estrogen Receptors

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol functions as a selective estrogen receptor modulator (SERM). SERMs are compounds that exhibit tissue-specific agonistic or antagonistic activity on estrogen receptors. This selectivity allows the compound to exert beneficial effects on bone density and cardiovascular health while reducing the risk of estrogenic stimulation in breast and uterine tissues.

Enzymatic Inhibition

Research indicates that estradiol derivatives such as this compound can inhibit key enzymes involved in estrogen metabolism. Specifically, it inhibits 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme responsible for converting estrone to estradiol. This inhibition reduces local estrogen levels in tissues where it is overexpressed, such as certain cancers.

Data Table: Mechanistic Insights

MechanismDescription
SERM ActivityTissue-specific modulation of estrogen receptors
Enzyme InhibitionInhibits 17β-HSD1 enzyme

Pharmacological Implications

Therapeutic Applications

The compound holds promise for treating estrogen-dependent diseases such as breast cancer and endometriosis. Its ability to selectively modulate estrogen receptors makes it a candidate for therapies aimed at reducing tumor growth without significant side effects.

Cardiovascular Benefits

Studies suggest that SERMs like this compound may improve cardiovascular health by enhancing lipid profiles and reducing arterial stiffness. These effects are mediated through selective activation of estrogen receptors in vascular tissues.

Data Table: Pharmacological Applications

ApplicationPotential Benefits
Breast Cancer TherapyReduces tumor growth
Endometriosis TreatmentAlleviates symptoms
Cardiovascular HealthImproves lipid profiles
Safety ParameterAssessment
Reproductive ToxicityPotential risk
Environmental ImpactRequires evaluation

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